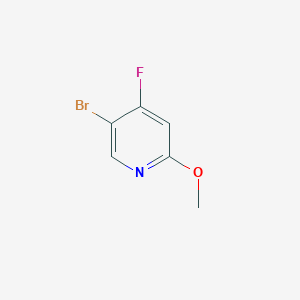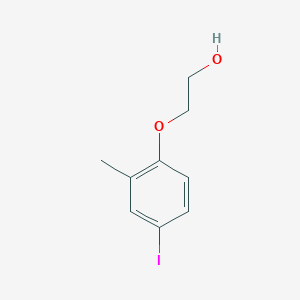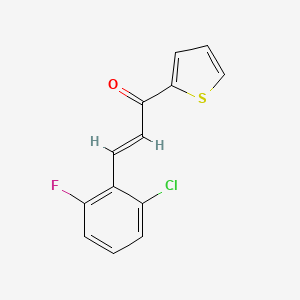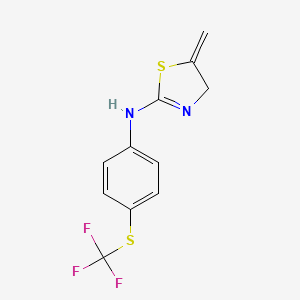
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine, also known as 3-Methylene-2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine, is a novel small molecule that has been studied in various fields of scientific research. It is a highly versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine involves the reaction of 2-amino-3-(trifluoromethyl)thiophenol with 2-chloroacetaldehyde followed by cyclization with ammonium acetate to form the desired product.
Starting Materials
2-amino-3-(trifluoromethyl)thiophenol, 2-chloroacetaldehyde, ammonium acetate
Reaction
Step 1: React 2-amino-3-(trifluoromethyl)thiophenol with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 2-(3-(trifluoromethyl)phenyl)acetaldehyde., Step 2: Cyclize the intermediate with ammonium acetate in the presence of a catalyst such as palladium on carbon to form the desired product, (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine.
科学的研究の応用
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of various molecules, and as a starting material for the synthesis of various heterocyclic compounds. Additionally, it has been used as a building block for the synthesis of various drugs, including anticonvulsants and antipsychotics.
作用機序
The mechanism of action of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood. However, it is believed to act as a ligand for various enzymes, including cytochrome P450 and aldehyde oxidase. Additionally, it has been hypothesized that it may inhibit the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase.
生化学的および生理学的効果
The biochemical and physiological effects of (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, including monoamine oxidase and acetylcholinesterase. Additionally, it has been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
実験室実験の利点と制限
The main advantage of using (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine in laboratory experiments is its versatility. It can be used in a variety of applications, including organic synthesis, medicinal chemistry, and catalysis. Additionally, it has been shown to have a low toxicity, making it safe to use in laboratory settings. However, it is important to note that (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine is not yet fully understood, and its effects on biochemical and physiological processes are still being studied.
将来の方向性
The potential future directions for (3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine2,5-thiazolinyl-4-(trifluoromethylthio)phenylamine are numerous. Further research is needed to explore its potential applications in medicinal chemistry, organic synthesis, and catalysis. Additionally, more research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Finally, further studies are needed to explore its potential as a therapeutic agent for various diseases and disorders.
特性
IUPAC Name |
5-methylidene-N-[4-(trifluoromethylsulfanyl)phenyl]-4H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S2/c1-7-6-15-10(17-7)16-8-2-4-9(5-3-8)18-11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHVEOJRISUEAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN=C(S1)NC2=CC=C(C=C2)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylene(2,5-thiazolinyl))(4-(trifluoromethylthio)phenyl)amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

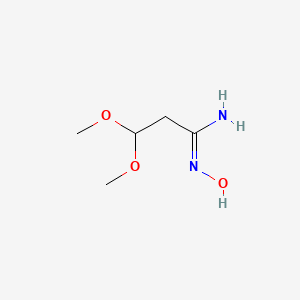
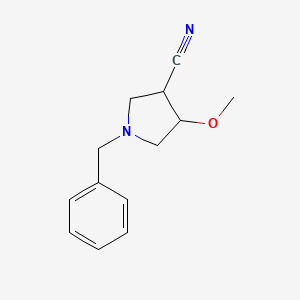
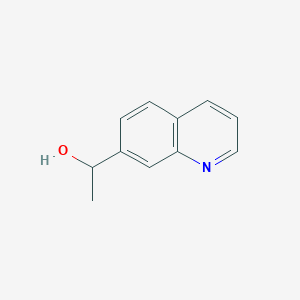
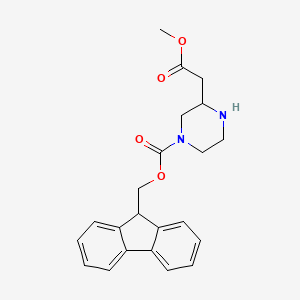
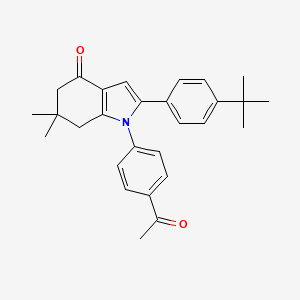
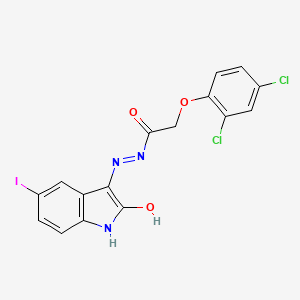
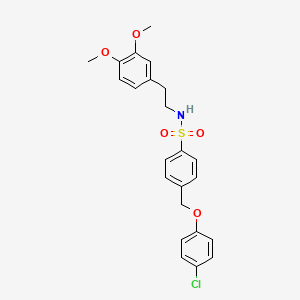
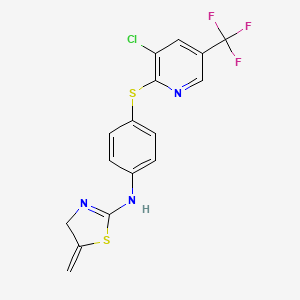
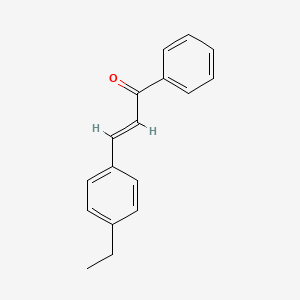
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
